molecular formula C8H12F6NP B14020363 2,4,6-Trimethylpyridine hexafluorophosphate

2,4,6-Trimethylpyridine hexafluorophosphate

Cat. No.: B14020363
M. Wt: 267.15 g/mol
InChI Key: NMBPSEPDAZQRTA-UHFFFAOYSA-O
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Description

2,4,6-Trimethylpyridine hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyridine hexafluorophosphate typically involves the reaction of 2,4,6-trimethylpyridine with hexafluorophosphoric acid or its salts. One common method includes the reaction of 2,4,6-trimethylpyridine with silver hexafluorophosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: It participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2,4,6-Trimethylpyridine hexafluorophosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridine hexafluorophosphate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylpyridine iodine hexafluorophosphate
  • 2,4,6-Trimethylpyridine bromine hexafluorophosphate
  • 2,4,6-Trimethylpyridine silver hexafluorophosphate

Uniqueness

2,4,6-Trimethylpyridine hexafluorophosphate is unique due to its specific reactivity and stability. Compared to its analogs, it offers distinct advantages in certain reactions and applications, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C8H12F6NP

Molecular Weight

267.15 g/mol

IUPAC Name

2,4,6-trimethylpyridin-1-ium;hexafluorophosphate

InChI

InChI=1S/C8H11N.F6P/c1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1

InChI Key

NMBPSEPDAZQRTA-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=[NH+]C(=C1)C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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